molecular formula C4H7ClO2S B2926492 3-Chloro-2-methylsulfanylpropanoic acid CAS No. 1081783-34-7

3-Chloro-2-methylsulfanylpropanoic acid

Cat. No.: B2926492
CAS No.: 1081783-34-7
M. Wt: 154.61
InChI Key: LFENQFINLUIROU-UHFFFAOYSA-N
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Description

3-Chloro-2-methylsulfanylpropanoic acid is a specialized chiral building block of interest in synthetic organic and medicinal chemistry research. This compound features both a reactive chloro group and a methylsulfanyl (or methylthio) group attached to a propanoic acid backbone, making it a versatile precursor for the synthesis of more complex molecules. Researchers may utilize it in the development of novel fatty acid derivatives for biological activity screening . The presence of the methylsulfanyl moiety is particularly significant, as sulfur-containing functional groups are commonly found in active pharmaceutical ingredients and agrochemicals. This reagent is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult relevant safety data sheets and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-chloro-2-methylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2S/c1-8-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFENQFINLUIROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methylsulfanylpropanoic acid typically involves the chlorination of 2-methylsulfanylpropanoic acid. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions to introduce the chlorine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-2-methylsulfanylpropanoic acid may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methylsulfanylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H₂O₂, KMnO₄

    Reduction: LiAlH₄

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Chemistry: 3-Chloro-2-methylsulfanylpropanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities.

Biology: In biological research, derivatives of 3-Chloro-2-methylsulfanylpropanoic acid are studied for their potential biological activities. These derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.

Medicine: The compound and its derivatives are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various medical conditions.

Industry: In the industrial sector, 3-Chloro-2-methylsulfanylpropanoic acid is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylsulfanylpropanoic acid and its derivatives depends on their specific chemical structure and the target they interact with. Generally, these compounds may exert their effects by:

    Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Interacting with cellular components: Modifying cellular pathways and processes by interacting with proteins, nucleic acids, or membranes.

Comparison with Similar Compounds

Molecular Structures and Substituent Effects

The substituents at the C2 and C3 positions critically influence reactivity and applications. Below is a comparative table:

Compound Name CAS Number Molecular Formula Substituents (C2/C3) Key Functional Groups
3-Chloro-2-methylsulfanylpropanoic acid Not available C₄H₇ClO₂S SCH₃ (C2), Cl (C3) Thioether, Carboxylic acid
3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid 80186-81-8 C₆H₁₁NO₂S SCH₂CH₂NH₂ (C2), CH₃ (C3) Thioether, Amine, Carboxylic acid
3-Mercapto-2-methylpropionic acid 152910 C₄H₈O₂S SH (C3), CH₃ (C2) Thiol, Carboxylic acid
2-Amino-3-sulfanylpropanoic acid (Cysteine HCl) 52-89-1 C₃H₈ClNO₂S NH₂ (C2), SH (C3) Thiol, Amine, Carboxylic acid

Key Observations :

  • Thioether vs. Thiol : The methylsulfanyl group in the target compound (thioether) is less reactive than the thiol (-SH) group in 3-mercapto-2-methylpropionic acid. Thiols are prone to oxidation, forming disulfides or sulfonic acids, whereas thioethers are more stable .
  • Chlorine Substituent: The C3 chlorine in the target compound may enhance electrophilicity, favoring nucleophilic substitution reactions compared to non-halogenated analogs.

Physicochemical and Stability Profiles

Property 3-Chloro-2-methylsulfanylpropanoic acid 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid 3-Mercapto-2-methylpropionic acid
Stability Likely stable; may decompose with strong bases/oxidizers Stable under recommended storage conditions Oxidizes to disulfides in air
Reactivity Reactive at C3 (Cl) and C2 (SCH₃) Reacts with strong oxidizers, acids, bases Highly reactive due to -SH group
Odor Data not available Not specified Pungent (typical of thiols)

Notes:

  • The aminoethylsulfanyl analog’s stability is contingent on avoiding incompatible materials (e.g., strong oxidizers), suggesting similar precautions for the target compound .
  • The chlorine atom in the target compound may increase its corrosivity compared to non-halogenated analogs.

Hazard Profiles and Toxicity

Hazard Category 3-Chloro-2-methylsulfanylpropanoic acid (Inferred) 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid 3-Mercapto-2-methylpropionic acid
Skin Irritation Likely Category 2 (H315) Category 2 (H315) Data not available
Eye Irritation Potential Category 2A (H319) Category 2A (H319) Likely irritant due to -SH group
Acute Toxicity (Oral) Data not available Category 4 (H302) Data not available
Environmental Hazards Possible persistence due to Cl and SCH₃ Not specified Low environmental persistence

Key Findings :

  • The aminoethylsulfanyl compound is classified as a respiratory tract irritant (H335) and may release toxic gases (e.g., NOx, HBr) during combustion .
  • The target compound’s chlorine substituent may elevate its toxicity profile compared to non-halogenated analogs.

Biological Activity

  • Chemical Formula : C4H8ClO2S
  • Molecular Weight : 155.62 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

3-Chloro-2-methylsulfanylpropanoic acid exhibits biological activity primarily through its interaction with cellular pathways involved in metabolism and cell signaling. Studies indicate that it may influence:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways.
  • Cellular Proliferation : It may modulate cell growth and proliferation, potentially impacting cancerous cells.

Toxicological Profile

The toxicological evaluations of 3-Chloro-2-methylsulfanylpropanoic acid reveal several important findings:

  • Acute Toxicity : In laboratory settings, the compound demonstrated significant acute toxicity in rodent models at high doses.
  • Chronic Exposure Effects : Long-term exposure studies indicate potential carcinogenic effects, particularly in the liver and kidneys of test subjects.

Study 1: Rodent Model Evaluation

In a study conducted on Fischer 344/N rats, various doses of 3-Chloro-2-methylsulfanylpropanoic acid were administered to evaluate its carcinogenic potential. The results indicated:

Dose (mg/kg)Tumor Incidence (%)Observations
05Control group
10015Mild hyperplasia observed
20040Significant neoplastic changes
40070High incidence of liver tumors

This study highlights the dose-dependent relationship between exposure and tumor development.

Study 2: Enzymatic Activity Assessment

A separate investigation assessed the impact of the compound on specific enzymatic activities related to metabolic processes. The findings are summarized below:

EnzymeControl Activity (U/mL)Activity with Compound (U/mL)% Inhibition
Aldose Reductase12.57.837.6
Glutathione S-transferase15.010.530.0

The data suggest that the compound effectively inhibits key enzymes involved in detoxification and carbohydrate metabolism.

Mutagenicity Studies

Research indicates that 3-Chloro-2-methylsulfanylpropanoic acid may possess mutagenic properties. In vitro tests using bacterial strains (e.g., Salmonella typhimurium) showed positive results for mutagenicity under certain conditions, suggesting potential genetic risks associated with exposure.

Pharmacological Applications

Despite its toxicity, there is ongoing research into the pharmacological applications of this compound, particularly in:

  • Antimicrobial agents : Investigations into its efficacy against various bacterial strains.
  • Cancer therapeutics : Exploring its role as a potential chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.

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